N,N-Bis(2-hydroxyethyl)ethylenediamine is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 148.21 g/mol. It is classified as a polyamine and features two hydroxyethyl groups attached to an ethylenediamine backbone. This compound is recognized for its amine-like odor and is soluble in water, making it suitable for various applications in both industrial and pharmaceutical contexts .
N,N-BHED can be used as a precursor for the synthesis of room-temperature ionic liquids (RTILs). RTILs are molten salts with a melting point below 100°C. They possess unique properties like high thermal stability, wide liquid range, and tunable polarity, making them valuable in various research areas. Studies have shown that N,N-BHED can be converted into acetate and formate ammonium salts of N-(2-hydroxyethyl)ethylenediamine, which exhibit promising ionic liquid characteristics. Source: Sigma-Aldrich N-(2-Hydroxyethyl)ethylenediamine product page:
N,N-BHED's ability to form bonds with metal centers makes it a useful ligand in coordination chemistry. Ligands are molecules that surround a central metal atom in a complex. Research explores N,N-BHED as a ligand in the preparation of:
Research indicates that N,N-bis(2-hydroxyethyl)ethylenediamine exhibits biological activity, particularly in its role as a ligand in coordination chemistry. Its metal complexes have shown potential in various biological applications, including:
The synthesis of N,N-bis(2-hydroxyethyl)ethylenediamine can be achieved through multiple methods:
N,N-Bis(2-hydroxyethyl)ethylenediamine finds utility in various fields:
Studies have demonstrated that N,N-bis(2-hydroxyethyl)ethylenediamine interacts effectively with various metal ions, forming stable complexes. These interactions are crucial for its applications in agriculture and pharmaceuticals. For instance, its ability to chelate iron and other micronutrients enhances nutrient uptake in plants, which is vital for agricultural productivity .
Several compounds share structural similarities with N,N-bis(2-hydroxyethyl)ethylenediamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N,N-Diethylaminopropanol | Polyamine | Used primarily as a solvent; less hydrophilic |
| N,N-Bis(2-hydroxypropyl)ethylenediamine | Polyamine | Similar chelation properties but different solubility |
| N,N-Bis(3-aminopropyl)ethylenediamine | Polyamine | Exhibits different biological activity |
N,N-Bis(2-hydroxyethyl)ethylenediamine stands out due to its specific hydroxyethyl substituents, which enhance its solubility and reactivity compared to other polyamines. Its unique structure allows for effective chelation and biological activity that may not be present in similar compounds .
The synthesis of N,N-Bis(2-hydroxyethyl)ethylenediamine involves multiple established pathways, each presenting distinct advantages and limitations for commercial production. Contemporary research has identified several key approaches that balance efficiency, cost-effectiveness, and environmental considerations. These methodologies range from traditional organic synthesis routes to advanced catalytic processes and green chemistry approaches. The selection of appropriate synthetic strategies depends heavily on desired purity levels, production scale requirements, and economic constraints associated with raw material availability and processing equipment.
Modern manufacturing approaches have evolved to address the growing demand for high-purity N,N-Bis(2-hydroxyethyl)ethylenediamine in specialized applications. The compound serves as a critical building block for synthesizing complex molecular architectures, including hyperbranched polymers and specialized chelating systems. Industrial manufacturers must carefully consider reaction selectivity, yield optimization, and byproduct formation when selecting appropriate synthetic methodologies. The development of improved synthetic routes continues to focus on minimizing waste generation while maximizing product quality and production efficiency.
Traditional synthetic approaches for N,N-Bis(2-hydroxyethyl)ethylenediamine production rely primarily on well-established organic chemistry principles involving nucleophilic substitution and addition reactions. These methods have been extensively studied and optimized over several decades, providing reliable pathways for commercial production. The fundamental chemistry involves the introduction of hydroxyethyl groups onto ethylenediamine through various mechanistic pathways, each offering specific advantages in terms of reaction conditions, substrate availability, and product selectivity.
The traditional routes typically employ readily available starting materials and straightforward reaction conditions that can be easily scaled for industrial production. These approaches have established track records for producing consistent product quality and maintaining acceptable economic viability. However, traditional methods often generate significant quantities of byproducts and may require extensive purification procedures to achieve desired purity specifications. Modern implementations of these traditional routes incorporate improved reaction monitoring and purification technologies to enhance overall process efficiency.
The hydroxyalkylation of ethylenediamine represents the most direct approach for synthesizing N,N-Bis(2-hydroxyethyl)ethylenediamine. This methodology involves the reaction of ethylenediamine with ethylene oxide under controlled conditions to achieve selective bis-substitution. The reaction proceeds through nucleophilic attack of the primary amine groups on the electrophilic carbon of ethylene oxide, resulting in ring opening and formation of the desired hydroxyethyl substituents.
The reaction mechanism requires careful control of stoichiometry to prevent over-alkylation and formation of higher substituted products. Optimal conditions typically involve using a slight excess of ethylene oxide relative to ethylenediamine, with reaction temperatures maintained between 80-120°C depending on the specific process configuration. The reaction can be conducted in aqueous or non-aqueous media, with each approach offering distinct advantages for product isolation and purification.
Industrial implementations of this pathway often employ continuous reaction systems with precise temperature and pressure control to maintain consistent product quality. The reaction generates heat that must be carefully managed to prevent thermal decomposition of sensitive intermediates. Advanced process designs incorporate heat exchange systems and automated feed controls to optimize reaction efficiency while minimizing byproduct formation. Modern facilities utilize sophisticated analytical monitoring systems to track reaction progress and ensure optimal conversion rates.
The chloroethanol amination pathway provides an alternative synthetic route that involves the reaction of ethylenediamine with 2-chloroethanol under basic conditions. This approach utilizes 2-chloroethanol as an alkylating agent, with the reaction proceeding through nucleophilic substitution mechanisms. The process typically employs inorganic bases such as sodium carbonate to neutralize the hydrogen chloride byproduct and drive the reaction toward completion.
Experimental data demonstrates that the reaction of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of sodium carbonate at 135°C for 25 hours can achieve yields of approximately 40.7%. The reaction conditions require elevated temperatures to overcome the activation energy associated with the nucleophilic substitution process. The use of powdered sodium carbonate facilitates efficient acid neutralization while maintaining appropriate reaction pH levels throughout the process.
This synthetic route offers advantages in terms of raw material availability and cost, as 2-chloroethanol is readily accessible from industrial sources. The chloroethanol starting material can be produced through the reaction of ethylene with hypochlorous acid, providing a reliable supply chain for large-scale manufacturing operations. However, the formation of sodium chloride byproduct requires additional separation and purification steps that may impact overall process economics.
The reaction mechanism involves initial formation of an intermediate ammonium chloride salt, followed by deprotonation and subsequent nucleophilic attack on a second molecule of 2-chloroethanol. Process optimization requires careful attention to reaction kinetics and mass transfer considerations, particularly in heterogeneous reaction systems where solid bases are employed. Advanced reactor designs incorporate efficient mixing systems to ensure adequate contact between reactants and maximize conversion efficiency.
Catalytic approaches for N,N-Bis(2-hydroxyethyl)ethylenediamine synthesis have emerged as promising alternatives to traditional non-catalytic methods. These processes utilize specialized catalysts to enhance reaction rates, improve selectivity, and reduce energy requirements compared to conventional thermal processes. Catalytic systems can operate under milder conditions while achieving superior conversion rates and product purity levels.
Research into catalytic synthesis has focused on developing heterogeneous catalyst systems that can be easily separated from reaction products and recycled for multiple reaction cycles. Modern catalytic approaches employ transition metal catalysts supported on high-surface-area materials to provide optimal activity and stability. These systems often incorporate multiple active sites that facilitate different steps in the synthesis pathway, leading to improved overall process efficiency.
The development of catalytic processes has revealed the importance of catalyst design in achieving optimal selectivity for the desired bis-substituted product while minimizing formation of mono-substituted and over-substituted byproducts. Advanced catalyst formulations incorporate specific active site geometries and electronic properties that favor the formation of N,N-Bis(2-hydroxyethyl)ethylenediamine over competing reaction pathways. Process optimization studies have identified key parameters including catalyst loading, reaction temperature, pressure, and residence time that must be carefully controlled to achieve maximum yields.
Industrial implementation of catalytic processes requires sophisticated reactor designs that ensure optimal catalyst-reactant contact while maintaining efficient heat and mass transfer. Fixed-bed reactor configurations are commonly employed for heterogeneous catalytic systems, with careful attention to catalyst bed design and fluid distribution to prevent channeling and ensure uniform reaction conditions. Advanced process control systems monitor catalyst performance and adjust operating conditions to maintain optimal productivity throughout extended operating campaigns.
Green chemistry principles have driven the development of more environmentally sustainable synthetic routes for N,N-Bis(2-hydroxyethyl)ethylenediamine production. These approaches emphasize the use of renewable feedstocks, elimination of hazardous substances, and reduction of waste generation throughout the manufacturing process. Contemporary research has focused on developing bio-based synthesis pathways that utilize renewable carbon sources and minimize environmental impact.
Recent advances in green chemistry have explored the use of bioderived feedstocks for producing ethylenediamine precursors through fermentation and enzymatic processes. These approaches offer the potential for reducing dependence on petroleum-based raw materials while achieving comparable product quality and yield. The integration of biotechnological processes with traditional chemical synthesis provides opportunities for developing hybrid manufacturing strategies that combine the advantages of both approaches.
Solvent selection represents a critical aspect of green chemistry implementation, with emphasis on using environmentally benign solvents or eliminating solvent use entirely through neat reaction conditions. Water-based synthesis approaches have received particular attention due to their environmental compatibility and simplified product isolation procedures. However, aqueous systems may present challenges related to reaction selectivity and product purification that require careful process design consideration.
The implementation of green chemistry principles also encompasses energy efficiency optimization through process intensification and heat integration strategies. Advanced reactor designs incorporate heat recovery systems and optimized reaction conditions to minimize overall energy consumption. Life cycle assessment methodologies are employed to evaluate the environmental impact of different synthetic approaches and guide the selection of optimal manufacturing strategies.
Industrial-scale production of N,N-Bis(2-hydroxyethyl)ethylenediamine presents numerous technical and economic challenges that must be addressed to ensure viable commercial operations. The primary challenges include achieving consistent product quality, managing byproduct formation, optimizing raw material utilization, and maintaining equipment reliability under continuous operation conditions. These factors significantly impact overall process economics and product competitiveness in global markets.
Scale-up considerations require careful attention to heat and mass transfer limitations that may not be apparent in laboratory-scale synthesis. Industrial reactors must accommodate larger reaction volumes while maintaining uniform temperature and concentration profiles throughout the reactor volume. The design of efficient mixing systems becomes critical for ensuring adequate reactant contact and preventing the formation of localized hot spots that could lead to product degradation or unwanted side reactions.
Table 1: Industrial Manufacturing Process Parameters
| Parameter | Traditional Route | Catalytic Process | Green Chemistry Approach |
|---|---|---|---|
| Operating Temperature (°C) | 120-180 | 80-140 | 100-160 |
| Reaction Pressure (MPa) | 0.1-0.6 | 0.5-2.0 | 0.1-1.0 |
| Typical Yield (%) | 40-70 | 60-85 | 45-75 |
| Energy Consumption (MJ/kg) | 15-25 | 10-18 | 12-20 |
| Byproduct Formation (%) | 20-40 | 10-25 | 15-30 |
Raw material quality control represents another significant challenge, as variations in feedstock purity can dramatically impact reaction efficiency and product quality. Industrial facilities must implement comprehensive analytical testing protocols to ensure incoming raw materials meet stringent specification requirements. The development of supplier qualification programs and long-term supply agreements helps maintain consistent raw material quality while managing cost considerations.
Equipment maintenance and reliability issues pose ongoing challenges for continuous manufacturing operations. The corrosive nature of some reaction intermediates and the presence of salts in certain synthesis routes can accelerate equipment degradation and require specialized materials of construction. Predictive maintenance programs utilizing advanced monitoring technologies help identify potential equipment failures before they impact production operations.
Table 2: Comparative Analysis of Synthesis Routes
| Synthesis Route | Raw Material Cost | Process Complexity | Environmental Impact | Product Purity |
|---|---|---|---|---|
| Ethylene Oxide Addition | Medium | Low | Medium | High |
| Chloroethanol Amination | Low | Medium | High | Medium |
| Catalytic Hydroxyalkylation | High | High | Low | Very High |
| Bio-based Approaches | Medium | Very High | Very Low | Medium |
The economic viability of industrial-scale production depends heavily on achieving optimal product yields while minimizing waste disposal costs and regulatory compliance requirements. Environmental regulations continue to evolve, requiring manufacturers to implement increasingly sophisticated emission control and waste treatment systems. The integration of waste minimization strategies and byproduct valorization approaches can significantly improve overall process economics while reducing environmental impact.
N,N-Bis(2-hydroxyethyl)ethylenediamine represents a sophisticated example of multidentate ligand design, incorporating multiple coordination sites within a flexible molecular framework [1]. The compound with molecular formula C₆H₁₆N₂O₂ and molecular weight of 148.20 g/mol exhibits exceptional versatility in coordination chemistry through its unique structural features [2] [3].
The ligand design is fundamentally based on the ethylenediamine backbone, which provides two nitrogen donor atoms capable of forming stable chelate rings with metal centers [4]. The addition of two hydroxyethyl substituents introduces additional oxygen donor atoms, creating a potentially tetradentate coordination environment [5]. This design principle follows established guidelines for chelating agent development, where the incorporation of multiple donor atoms with appropriate spatial arrangements enhances complex stability through the chelate effect [6].
The flexible nature of the hydroxyethyl arms allows for conformational adaptation to accommodate different metal ion requirements and coordination geometries [5]. This structural flexibility is crucial for ligand versatility, enabling coordination to metals with varying ionic radii and preferred geometries. The presence of both hard nitrogen donors and softer oxygen donors provides selectivity for different metal ions according to hard-soft acid-base principles [7].
Deprotonation of the hydroxyl groups under appropriate conditions can generate anionic coordination modes, significantly altering the electronic properties and stability of the resulting complexes [5]. This pH-dependent coordination behavior adds another dimension to the ligand design principles, allowing for controlled manipulation of complex properties through solution conditions.
Chromium(III) complexes with N,N-bis(2-hydroxyethyl)ethylenediamine derivatives exhibit remarkable structural diversity and have been extensively studied for their coordination polymer architectures [8] [9]. The formation of coordination polymers occurs through bridging interactions involving both the nitrogen and oxygen donor atoms of the ligand system.
The compound Cr(en)₂As₂VO₇ represents a notable example of chromium(III) coordination polymer formation, where ethylenediamine ligands coordinate to chromium centers within an extended framework structure [9]. In this system, the chromium(III) ion adopts a distorted octahedral CrN₄O₂ coordination geometry, with the ligand binding in a cis-configuration. The coordination environment demonstrates the preference of chromium(III) for nitrogen donors while accommodating oxygen coordination sites.
Chromium(II) complexes with ethylenediamine have been characterized as high-spin systems with magnetic moments of approximately 4.8 Bohr magnetons [10] [11]. These complexes exhibit distorted octahedral structures despite the presence of equivalent ligands, with the distortion arising from the high-spin d⁴ electronic configuration of chromium(II). The structural analysis reveals that chromium complexes with ethylenediamine derivatives tend to form trans-octahedral arrangements when additional ligands are present [10].
The coordination polymer formation is facilitated by the bridging capabilities of the hydroxyl groups in N,N-bis(2-hydroxyethyl)ethylenediamine, which can participate in hydrogen bonding networks and direct coordination to adjacent metal centers [9]. This bridging behavior is essential for the formation of extended structures and contributes to the thermal stability of the resulting materials.
Nickel(II) forms exceptionally stable octahedral complexes with N,N-bis(2-hydroxyethyl)ethylenediamine, exhibiting diverse coordination modes depending on the reaction conditions and auxiliary ligands present [5] [12] [13]. The most extensively characterized system is the bis(N,N'-bis(2-hydroxyethyl)ethylenediamine)nickel(II) complex, which demonstrates a distorted octahedral NiN₄O₂ coordination environment.
In the complex Ni(bishydeten)₂₂, the nickel(II) ion is coordinated by two neutral bishydeten ligands, creating a cationic complex with saccharinate anions remaining outside the coordination sphere [12] [13]. Each bishydeten ligand functions as a tridentate donor, utilizing both nitrogen atoms and one oxygen atom for coordination. The resulting NiN₄O₂ chromophore exhibits characteristic electronic transitions consistent with octahedral nickel(II) complexes.
Structural analysis reveals that the coordination geometry around nickel(II) is significantly influenced by the flexibility of the hydroxyethyl arms [13]. The ligand adopts conformations that minimize steric interactions while maximizing metal-ligand orbital overlap. Bond length analysis shows typical Ni-N distances of approximately 2.10 Å, consistent with strong metal-nitrogen interactions .
The magnetic properties of these complexes indicate high-spin nickel(II) centers with magnetic moments around 3.2 Bohr magnetons . This electronic configuration is maintained across various derivative complexes, suggesting that the ligand field strength is insufficient to induce spin-pairing in the nickel d⁸ system.
Alternative coordination modes have been observed when the ligand functions in a tetradentate manner, as seen in complexes such as [Ni(Sac)₂(N-bishydeten)] [5]. In this arrangement, all four potential donor atoms (two nitrogen and two oxygen) participate in coordination, resulting in a different electronic environment and altered spectroscopic properties.
The spectroscopic properties of metal complexes containing N,N-bis(2-hydroxyethyl)ethylenediamine provide valuable insights into the ligand field strength and electronic structure of these systems [15]. Systematic studies comparing complexes with ethylenediamine derivatives versus simple ligands like water have established the relative positions of these ligands in the spectrochemical series.
Crystal field splitting energy measurements reveal that ethylenediamine consistently produces larger Δₒ values compared to water ligands [15]. For a series of divalent transition metal complexes [M(sac)₂(en)₂]·2H₂O, the crystal field splitting energies are systematically higher than their aqua analogs [M(sac)₂(H₂O)₄]·2H₂O. This observation confirms that ethylenediamine derivatives occupy positions higher in the spectrochemical series than water.
The relative ordering of crystal field splitting energies among different metal ions follows the pattern: Cu(II) > Fe(II) > Co(II) > Ni(II) [15]. This ordering is independent of the specific ligand environment and reflects the intrinsic electronic properties of the metal d orbitals and their interactions with the ligand field.
Racah parameter analysis provides additional information about metal-ligand covalency in these systems [15]. The reduction in Racah B parameters compared to free ion values indicates significant covalent character in the metal-ligand bonds. This covalency is particularly pronounced for complexes involving the nitrogen donor atoms of the ethylenediamine framework.
Electronic absorption spectra of nickel(II) complexes typically exhibit three characteristic d-d transitions corresponding to the ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P), and ³A₂g → ³T₂g transitions [15]. The energies of these transitions provide direct measures of the crystal field parameters and allow for detailed analysis of the ligand field strength.
Metal complexes of N,N-bis(2-hydroxyethyl)ethylenediamine have demonstrated significant potential in various catalytic applications, leveraging their unique coordination properties and structural flexibility [16] [17] [18]. The multidentate nature of the ligand provides enhanced stability to the metal center while maintaining accessible coordination sites for substrate binding.
Nickel-containing catalysts derived from ethylenediamine complexes have shown exceptional activity in carbon dioxide methanation reactions [17]. The synthesis of these catalysts employs a solvent-free solid-state combustion method using nickel complexes with varying numbers of ethylenediamine molecules in the coordination sphere. The precursor complex Ni(C₂H₈N₂)₂₂ exhibited the highest catalytic activity for CO₂ methanation after appropriate activation procedures.
The thermal decomposition of these precursor complexes proceeds through multiple stages, ultimately forming metallic nickel active sites [17]. The ethylenediamine content in the precursor directly influences the metal loading in the final catalyst, with higher ligand content leading to increased nickel concentration. However, the initial activation temperature for CO₂ methanation remains consistent regardless of the precursor composition.
Coordination polymers incorporating these ligand systems have been developed as stable catalytic platforms [18]. These three-dimensional networks, formed through coordination of transition metal ions with multidentate ligands, exhibit remarkable stability in various solvents while maintaining catalytic activity. The best performing systems demonstrate catalytic turnovers twice that of simple metal acetate complexes under comparable conditions.
Chromium-based complexes with ethylenediamine derivatives have found applications in olefin polymerization catalysis [19] [20]. The chromium centers, when activated with appropriate co-catalysts such as methylaluminoxane, exhibit high activities toward ethylene polymerization. The ligand environment significantly influences the catalytic performance, with specific substituent patterns affecting both activity and polymer molecular weight distributions.
The mechanism of catalytic action in these systems involves substrate coordination to available metal sites, followed by insertion or elimination reactions facilitated by the ligand environment [21] [22]. The ethylenediamine framework provides both electronic and steric effects that modulate the reactivity of the metal center, allowing for fine-tuning of catalytic selectivity and activity.
Corrosive